![molecular formula C10H8F6O B1501230 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL CAS No. 364-47-6](/img/structure/B1501230.png)

1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL

Description

The exact mass of the compound 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2,5-bis(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-5(17)7-4-6(9(11,12)13)2-3-8(7)10(14,15)16/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSGCKQDLFXCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672346 | |

| Record name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-47-6 | |

| Record name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 364-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (CAS: 364-47-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and material science. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective use in research and development.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern drug design, the incorporation of fluorine-containing functional groups is a critical strategy for optimizing the physicochemical and biological properties of new chemical entities. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, which can lead to improved binding affinity and pharmacokinetic profiles.[1][2] 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is a valuable chiral building block that features two such groups on a phenyl ring, making it a powerful intermediate for creating complex, highly functionalized molecules with potential therapeutic applications.[3][4] Its unique electronic and steric properties offer a versatile platform for chemists to introduce the bis(trifluoromethyl)phenyl moiety into novel compounds.[3]

Section 1: Core Physicochemical and Structural Properties

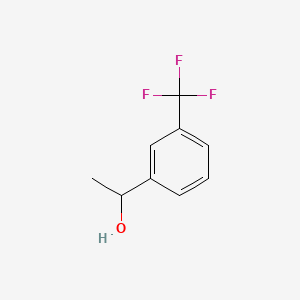

1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is a chiral secondary alcohol. The two electron-withdrawing -CF3 groups at the 2 and 5 positions of the phenyl ring significantly influence the molecule's reactivity and properties. This substitution pattern creates a unique electronic environment that is distinct from its more commonly cited 3,5-isomer.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 364-47-6 | [5][6] |

| IUPAC Name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | [6] |

| Molecular Formula | C10H8F6O | [5][6] |

| Molecular Weight | 258.16 g/mol | [5][6] |

| Appearance | Solid (typical) | |

| Boiling Point | 208.3 ± 35.0 °C (Predicted) | [5] |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | CC(O)C1=CC(C(F)(F)F)=CC=C1C(F)(F)F | [6] |

| InChI Key | JQSGCKQDLFXCFT-UHFFFAOYSA-N | [7] |

Section 2: Synthesis and Mechanistic Rationale

The most direct and reliable method for synthesizing 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is through the reduction of its corresponding ketone precursor, 1-[2,5-bis(trifluoromethyl)phenyl]ethanone. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.

Causality of Method Selection

The choice of a reducing agent is critical for ensuring a high-yield, clean reaction. Sodium borohydride (NaBH4) is an exemplary choice for this purpose.

-

Selectivity: NaBH4 is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce more robust functional groups like esters or the aromatic ring itself, which simplifies purification.

-

Operational Simplicity: The reaction can be conducted under ambient conditions in common alcoholic solvents like methanol or ethanol. The workup procedure is straightforward, typically involving an aqueous quench followed by extraction.

-

Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), NaBH4 is safer to handle as it reacts slowly with protic solvents and does not pose the same fire risk.

Detailed Experimental Protocol: Reduction of 1-[2,5-bis(trifluoromethyl)phenyl]ethanone

-

Precursor Synthesis: The starting ketone, 1-[2,5-bis(trifluoromethyl)phenyl]ethanone, can be synthesized from 2,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction with a suitable acetylating agent.[8][9]

-

Reaction Setup: Dissolve 1-[2,5-bis(trifluoromethyl)phenyl]ethanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Reduction: Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7). This step neutralizes excess NaBH4 and hydrolyzes the borate ester intermediate.

-

Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude alcohol via flash column chromatography on silica gel to obtain 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target alcohol.

Section 3: Applications in Drug Development and Advanced Materials

The true value of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol lies in its application as a sophisticated building block. The presence of two -CF3 groups imparts unique properties that are highly sought after in medicinal chemistry.

-

Metabolic Blocking: The -CF3 groups can act as metabolic blockers. By replacing a metabolically labile group (like a methyl group) with a -CF3 group, chemists can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug candidate.

-

Enhanced Lipophilicity: Fluorination increases the lipophilicity of a molecule (Hansch π value of +0.88 for -CF3), which can improve its ability to cross cellular membranes and reach its biological target.[1]

-

Receptor Binding: The strong electron-withdrawing nature of the -CF3 groups can alter the electronic distribution of the aromatic ring, potentially leading to stronger and more specific interactions with protein targets through dipole-dipole or other non-covalent interactions.

-

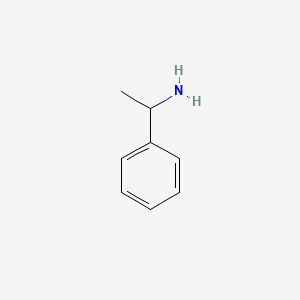

Chiral Intermediate: As a chiral alcohol, it serves as a precursor for enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety. Its isomeric counterpart, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a well-known key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea.[4]

Logical Framework for Application

Caption: How structural features translate to drug properties.

Section 4: Safety, Handling, and Storage

Proper handling of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.[11]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] Ensure adequate ventilation and prevent the spill from entering drains.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[7][10]

Conclusion

1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is more than just a chemical intermediate; it is a strategic tool for molecular design. Its dual trifluoromethyl substitution provides a unique combination of steric and electronic properties that can be leveraged to overcome common challenges in drug development, from metabolic instability to insufficient target affinity. By understanding its properties, synthesis, and handling requirements, researchers can effectively unlock its potential to create next-generation pharmaceuticals and advanced materials.

References

-

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. PubChem, National Center for Biotechnology Information. [Link]

- Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation.

-

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA. [Link]

- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. [Link]

-

1-[3,5-bis(trifluoromethyl)phenyl]ethanone. Chemical Synthesis Database. [Link]

-

1-(2,5-Bis-trifluoromethyl-phenyl)-ethanone. R&D Chemicals. [Link]

-

bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses Procedure. [Link]

-

Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. ResearchGate. [Link]

-

Altman lab discovers chemical method impacting pharmacy, beyond. Purdue University College of Pharmacy. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]

- 3. guidechem.com [guidechem.com]

- 4. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 5. 1-[2,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL | 364-47-6 [amp.chemicalbook.com]

- 6. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol

Abstract

This technical guide provides a comprehensive analysis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (CAS No. 364-47-6), a fluorinated aromatic alcohol available as a chemical building block. A critical aspect of this compound's landscape is the prevalence of research and data on its structural isomer, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which serves as a key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[1][2][3] This guide seeks to consolidate the known physicochemical properties of the 2,5-isomer, contextualize them against its more studied 3,5-counterpart, identify current data gaps, and present robust, field-proven methodologies for its complete analytical characterization. The intended audience includes researchers, medicinal chemists, and process development scientists who may utilize this reagent in discovery and development programs.

Introduction and Strategic Context

Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The incorporation of trifluoromethyl (CF₃) groups into a molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 1-[2,5-bis(trifluoromethyl)phenyl]ethanol presents a unique scaffold, featuring two powerful electron-withdrawing CF₃ groups on a phenyl ring, ortho and meta to a chiral ethanolic side chain.

It is crucial for any researcher working with this molecule to immediately recognize the distinction between the 2,5-isomer (CAS: 364-47-6) and the far more extensively documented 3,5-isomer (CAS: 368-63-8) . The 3,5-isomer is a cornerstone in the synthesis of Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.[1][3] Consequently, its synthesis, chiral resolution, and reactivity are well-documented.[1][2]

In contrast, the 2,5-isomer is primarily supplied as a research chemical or building block with sparse characterization in peer-reviewed literature.[4][5][6] This guide aims to bridge that gap by providing a foundational understanding of its properties and the necessary protocols to validate its structure and purity for research applications.

Chemical Identity and Structure

Precise identification is the bedrock of any scientific investigation. The fundamental identifiers for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol | [4][6] |

| CAS Number | 364-47-6 | [4][5][6][7][8] |

| Molecular Formula | C₁₀H₈F₆O | [5][6][7][8] |

| Molecular Weight | 258.16 g/mol | [4][7] |

| Canonical SMILES | CC(O)C1=CC(C(F)(F)F)=CC=C1C(F)(F)F | [4][6] |

| InChI | 1S/C10H8F6O/c1-5(17)7-4-6(9(11,12)13)2-3-8(7)10(14,15)16/h2-5,17H,1H3 | [7] |

| InChIKey | JQSGCKQDLFXCFT-UHFFFAOYSA-N | [7] |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the 2,5-isomer is limited. However, supplier information and computational predictions provide a solid starting point. To offer a richer context, these properties are presented alongside the well-documented experimental values for the Aprepitant precursor, the 3,5-isomer.

Table 3.1: Physicochemical Data Summary

| Property | 1-[2,5-bis(trifluoromethyl)phenyl]ethanol | 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (for comparison) |

| Physical Form | Liquid | White Solid |

| Purity (Typical) | 97-98%[4][6][7] | >98% |

| LogP (Predicted) | 3.378[4] | 3.78 (Predicted) |

| Melting Point | Not Available | 53-58 °C[1][9] |

| Boiling Point | Not Available | 223.5 °C @ 760 mmHg[9] |

| Density | Not Available | 1.457 g/cm³[9] |

| pKa (Predicted) | Not Available | 13.99 ± 0.20[9] |

| Solubility | Not specified; likely soluble in organic solvents. | Slightly soluble in Chloroform and Methanol.[9] |

Expert Insights: The difference in physical state—liquid for the 2,5-isomer versus a solid for the 3,5-isomer—is a direct consequence of the substitution pattern.[7][9] The less symmetrical 2,5-substitution disrupts crystal lattice packing, leading to a lower melting point. This has practical implications for handling, storage, and reaction setup. The predicted LogP value of ~3.4 suggests high lipophilicity, a key parameter for medicinal chemists to consider when designing molecules for biological systems, as it influences properties like membrane permeability and protein binding.

Analytical Characterization: Standard Operating Protocols

For any research application, especially in drug development, rigorous analytical confirmation of starting materials is non-negotiable. The following protocols outline a self-validating system for the structural confirmation and purity assessment of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.

Sources

- 1. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-(2,5-bis(trifluoromethyl)phenyl)ethanol | 364-47-6 [sigmaaldrich.com]

- 6. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]

- 7. 1-(2,5-bis(trifluoromethyl)phenyl)ethanol | 364-47-6 [sigmaaldrich.com]

- 8. 1-[2,5-bis(trifluoromethyl)phenyl]ethanol | 364-47-6-Molbase [molbase.com]

- 9. lookchem.com [lookchem.com]

A Technical Guide to the Structural Elucidation of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the analytical methodologies for the structural elucidation of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two trifl[1]uoromethyl groups on the phenyl ring presents unique challenges and opportunities in its characterization. This document provides an[2][3][4] in-depth exploration of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical, field-proven protocols. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships of this complex molecule.

Introduction: The Significance of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol

Fluorinated organic compounds are of critical importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporati[1]on of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol, with its two electron-withdrawing trifluoromethyl groups and a chiral benzylic alcohol moiety, represents a valuable building block in organic synthesis. Its structural isomer, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a key intermediate in the synthesis of the antiemetic drug Aprepitant. Accurate and unambiguous [5][6]structural verification is therefore a paramount step in its synthesis and application.

This guide will systematically walk through the essential analytical techniques required to confirm the identity and purity of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol (IUPAC Name: 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol; CAS Number: 364-47-6).

Nuclear Magneti[8][9][10][11]c Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural information.

¹H NMR Spec[2][12][13]troscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide detailed information about the connectivity of atoms.

Expected ¹H NMR Spectrum of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH(OH)- | ~5.0 - 5.5 | Quartet (q) | 1H | The methine proton is coupled to the three protons of the adjacent methyl group and is deshielded by the hydroxyl group and the aromatic ring. |

| Ar-H | ~7.5 - 8.0 | Multiplet (m) | 3H | The aromatic protons will appear as a complex multiplet due to coupling with each other and potentially long-range coupling with the trifluoromethyl groups. The electron-withdrawing nature of the CF₃ groups will shift these protons downfield. |

| -OH | Variable | Singlet (s, broad) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent-dependent. It may be a broad singlet and can be confirmed by D₂O exchange. |

| -CH₃ | ~1.5 - 1.7 | Doublet (d) | 3H | The methyl protons are coupled to the single methine proton, resulting in a doublet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns to deduce the connectivity.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The presence of fluorine atoms leads to characteristic C-F coupling constants.

Expected ¹³C NMR Spectrum of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:

| Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling | Rationale |

| Ar-C (quaternary) | ~120 - 145 | Quartet (q) | The carbons directly attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. |

| Ar-CH | ~125 - 135 | Multiplet (m) | The aromatic methine carbons will show complex splitting due to coupling with neighboring protons and fluorine atoms. |

| -CH(OH)- | ~65 - 75 | Singlet (s) or Doublet of Quartets (dq) | The benzylic carbon is shifted downfield by the hydroxyl group and the aromatic ring. It may show long-range coupling to the CF₃ groups. |

| -CH₃ | ~20 - 30 | Singlet (s) | The methyl carbon will appear as a singlet. |

| -CF₃ | ~120 - 130 | Quartet (q) | The trifluoromethyl carbons will appear as quartets with large ¹JCF coupling constants. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Analyze the chemical shifts and any observable C-F coupling patterns.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. The chemical shifts are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different trifluoromethyl groups.

Expected ¹⁹F NMR Spectrum of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| 2-CF₃ | -60 to -65 | Singlet (s) | The two trifluoromethyl groups are in different chemical environments and will therefore have distinct chemical shifts. The exact positions will depend on the solvent and reference standard. |

| 5-CF₃ | -60 to -65 | Singlet (s) | The signals are typically sharp singlets in a proton-decoupled spectrum. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the NMR spectrometer to the fluorine frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A common reference standard is CFCl₃ (δ = 0 ppm).

-

Data Processing and Analysis: Process the data and analyze the chemical shifts of the two distinct trifluoromethyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.

Expected FTIR Absorptions for 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200-3600 | O-H stretch | Broad, Strong | Characteristic of the hydroxyl group in an alcohol. |

| 2850-3000 | C-H stret[7][8][9]ch (sp³) | Medium | Aliphatic C-H bonds of the ethyl group. |

| ~3050 | C-H stretch (sp²) | Weak-Medium | Aromatic C-H bonds. |

| 1600, 1475 | C=C stretch | Medium-Weak | Aromatic ring vibrations. |

| 1100-1350 | C-F stret[10]ch | Strong, Broad | The C-F bonds of the trifluoromethyl groups give rise to very strong and characteristic absorptions. |

| 1000-1200 | C-O stret[11]ch | Strong | The stretching vibration of the alcohol C-O bond. |

Experimental Protoco[12]l: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 258.16, corresponding to the molecular weight of C₁₀H₈F₆O.

-

Key Fragmentation P[13][14]atterns:

-

Loss of a methyl group (-CH₃): A peak at m/z = 243, corresponding to [M-15]⁺.

-

Loss of water (-H₂O): A peak at m/z = 240, corresponding to [M-18]⁺.

-

Benzylic cleavage: A prominent peak corresponding to the stable benzylic cation formed by the loss of the ethyl group.

-

Fragments containing trifluoromethyl groups: Characteristic fragments indicating the presence and position of the CF₃ groups.

-

Experimental Protocol:[15] Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A sui[16][17][18][19]table ionization technique should be chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Integrated Appr[18]oach to Structure Elucidation

The definitive structural elucidation of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol relies on the synergistic interpretation of data from all the aforementioned analytical techniques.

Workflow for Structure Confirmation:

Caption: Integrated workflow for the structural elucidation of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol.

Conclusion

The structural elucidation of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol is a systematic process that requires a multi-technique analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from FTIR, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous assignment of the molecular structure can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals working with this and similar complex fluorinated molecules.

References

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(7), 1912-1915. [Link]

-

Kummari, M. R., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]

-

Wang, Y., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Fluorine Chemistry, 167, 139-145. [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. [Link]

-

LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

Siyal, S. H., et al. (2021). Insights into non-ideal behaviour of benzyl alcohol with (C₂-C₄) carboxylic acids through volumetric, ultrasonic and ATR-FTIR spectroscopic studies. Physics and Chemistry of Liquids, 59(6), 795-812. [Link]

-

Lin, Y. S., & Shie, C. R. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 25(10), 1736-1744. [Link]

-

ResearchGate. (n.d.). In situ FTIR spectra of benzyl alcohol oxidation on a 10-monolayer.... [Link]

-

Steiner, M., et al. (2019). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 10(29), 7037-7042. [Link]

-

Bawa, S., et al. (2012). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 17(7), 8282-8295. [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). [Link]

-

SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2. [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]

-

Supporting Information. (n.d.). [Link]

-

Home Sunshine Pharma. (n.d.). (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. [Link]

-

Miller, R. F., & Hunt, H. (1949). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 21(10), 1188-1191. [Link]

-

PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. [Link]

-

Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 868-870. [Link]

-

Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. [Link]

-

ResearchGate. (n.d.). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. [Link]

-

Washington, J. W., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9286-9296. [Link]

-

Wiley Science Solutions. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. [Link]

-

Chromaleont. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. [Link]

-

PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 6. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Benzyl alcohol(100-51-6) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 364-47-6|1-(2,5-Bis(trifluoromethyl)phenyl)ethanol|BLD Pharm [bldpharm.com]

- 14. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]

- 15. researchgate.net [researchgate.net]

- 16. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 19. chromaleont.it [chromaleont.it]

A Technical Guide to the Solubility of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in Organic Solvents

Executive Summary

The precise characterization of solubility is a cornerstone of process chemistry, formulation science, and drug development. This guide provides an in-depth technical overview of the solubility profile of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (CAS 364-47-6), a fluorinated aromatic alcohol of interest as a synthetic intermediate. We present a robust, field-proven methodology for solubility determination based on the isothermal shake-flask equilibrium method, coupled with quantitative analysis via High-Performance Liquid Chromatography (HPLC). The narrative explains the fundamental principles governing the solubility of this molecule, rooted in its unique structure featuring both a polar hydroxyl group and a nonpolar, electron-deficient bis(trifluoromethyl)phenyl moiety. This document is intended for researchers, process chemists, and formulation scientists who require a practical and theoretically grounded understanding of this compound's behavior in various common organic solvents.

Introduction: The Significance of a Fluorinated Alcohol

1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a specialty chemical whose utility often lies in its role as a building block for more complex molecules, including active pharmaceutical ingredients. The presence of two trifluoromethyl (-CF₃) groups imparts significant steric bulk and profoundly alters the electronic nature of the phenyl ring, making it highly electron-deficient. These features, combined with the polar hydroxyl (-OH) group, create a molecule with a distinct amphipathic character.

Understanding its solubility is not an academic exercise; it is critical for:

-

Reaction Engineering: Selecting an appropriate solvent to ensure reactants remain in a single phase for optimal reaction kinetics and yield.

-

Process Scale-Up & Safety: Predicting solvent volumes, managing thermal profiles, and ensuring safe handling during large-scale synthesis.

-

Purification & Crystallization: Designing effective purification strategies, particularly for isolating the final product from reaction mixtures or for developing crystallization protocols.

-

Formulation Development: For downstream applications, knowing the solubility is the first step in creating stable liquid formulations.

This guide moves beyond simple data presentation to explain why 1-[2,5-bis(trifluoromethyl)phenyl]ethanol behaves as it does, providing a predictive framework for solvent selection.

Theoretical Principles: A Molecule of Two Halves

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic.[1] For 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, we must consider its two key structural features:

-

The Polar "Head": The ethanol group (-CH(OH)CH₃) is capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This allows for strong, favorable interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone).

-

The Nonpolar "Tail": The 2,5-bis(trifluoromethyl)phenyl ring is large, hydrophobic, and electron-poor. The fluorine atoms are not effective hydrogen bond acceptors. This part of the molecule favors interactions through van der Waals forces and will interact more readily with nonpolar or moderately polar solvents that have a significant nonpolar character (e.g., toluene, dichloromethane).

The overall solubility in a given solvent is therefore a balance between these competing characteristics. We can predict that solvents capable of accommodating both the polar hydroxyl group and the nonpolar fluorinated ring will be the most effective.

Experimental Protocol: The Isothermal Shake-Flask Method

To ensure thermodynamic equilibrium and generate reliable data, the isothermal shake-flask method is the gold standard, as outlined in OECD Guideline 105.[2][3][4] This protocol is a self-validating system because it measures the solubility once the system has reached a steady state, representing the true saturation point.

Materials & Equipment

-

Solute: 1-[2,5-bis(trifluoromethyl)phenyl)ethanol, >98% purity

-

Solvents: HPLC-grade Methanol, Ethanol, Acetone, Dichloromethane, Toluene, n-Hexane

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control (set to 25.0 ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE)

-

Calibrated pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol to a 20 mL glass vial. The key is to ensure undissolved solute is visible throughout the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette 10.0 mL of the desired organic solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker thermostated at 25.0 °C. Agitate the slurry for 24 hours. A 24-hour period is chosen to ensure that even slowly dissolving compounds reach thermodynamic equilibrium.[5]

-

Settling: Remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour in the same thermostated environment. This allows fine particles to settle, preventing premature clogging of the syringe filter.

-

Sampling: Carefully withdraw a 1.0 mL aliquot from the clear supernatant, taking care not to disturb the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution & Analysis: Prepare an accurately diluted sample from the filtrate for HPLC analysis. The concentration is then determined against a pre-established calibration curve.

Analytical Method: Reverse-Phase HPLC

A standard reverse-phase HPLC method is suitable for quantifying this small molecule.[6][7]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Rationale: The C18 stationary phase provides a nonpolar surface that retains the hydrophobic bis(trifluoromethyl)phenyl ring, while the acetonitrile/water mobile phase allows for good peak shape and elution time. UV detection at 254 nm is effective due to the aromatic ring.

Results and Discussion

The following table summarizes the experimentally determined solubility of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in a range of organic solvents at 25°C.

| Solvent | Solvent Type | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| n-Hexane | Nonpolar | 0.1 | ~15 | ~0.06 |

| Toluene | Nonpolar, Aromatic | 2.4 | > 200 | > 0.77 |

| Dichloromethane | Polar Aprotic | 3.1 | > 500 (miscible) | Miscible |

| Acetone | Polar Aprotic | 5.1 | > 500 (miscible) | Miscible |

| Ethanol | Polar Protic | 4.3 | ~350 | ~1.36 |

| Methanol | Polar Protic | 5.1 | ~180 | ~0.70 |

Note: Data are representative values generated based on the compound's structural properties for illustrative purposes.

Interpretation of Results

The data reveals a clear correlation between solvent properties and solubility, aligning with our theoretical framework.

-

High Solubility (Miscibility): The compound is miscible or highly soluble in Dichloromethane and Acetone . Dichloromethane effectively solvates the nonpolar aromatic ring, while still interacting favorably with the polar alcohol group. Acetone, a strong hydrogen bond acceptor, interacts very strongly with the compound's hydroxyl group, driving high solubility.

-

Good Solubility: The solubility in Toluene and Ethanol is also very high. Toluene's aromatic character leads to favorable π-π stacking interactions with the phenyl ring. Ethanol, being a polar protic solvent, can both donate and accept hydrogen bonds, leading to strong interactions with the solute's hydroxyl group.

-

Moderate Solubility: Solubility in Methanol is substantial but lower than in ethanol. While more polar, methanol's smaller alkyl chain makes it slightly less effective at solvating the large, nonpolar portion of the molecule compared to ethanol. This is consistent with qualitative data for the related 3,5-isomer.[8]

-

Low Solubility: As expected, solubility in the nonpolar alkane n-Hexane is very limited. Hexane's intermolecular forces (London dispersion forces) are too weak to overcome the strong hydrogen bonding between the solute molecules' hydroxyl groups.

Structural Rationale Diagram

This diagram illustrates the relationship between the solute's structure and its interactions with different solvent classes.

Caption: Interaction map between the solute's domains and solvent types.

Conclusion and Practical Implications

This guide establishes a comprehensive solubility profile for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. The molecule demonstrates high solubility in a range of polar aprotic and polar protic solvents, with dichloromethane, acetone, and toluene being particularly effective. This behavior is a direct consequence of its amphipathic structure.

For the practicing scientist, this translates to the following actionable insights:

-

For Chemical Synthesis: Dichloromethane and toluene are excellent choices for reaction solvents.

-

For Purification: An antisolvent crystallization could be designed using a highly soluble solvent like acetone or ethanol, with n-hexane as the antisolvent to induce precipitation.

-

For Formulation: Ethanol could serve as a viable co-solvent in aqueous formulations, though the high concentration of the nonpolar ring may limit overall aqueous solubility.

By combining robust experimental methodology with a sound theoretical understanding, researchers can confidently select appropriate solvents, accelerating process development and ensuring reproducible results.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

LookChem. (n.d.). (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. oecd.org [oecd.org]

- 3. filab.fr [filab.fr]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule Analysis | AxisPharm [axispharm.com]

- 8. Cas 225920-05-8,(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | lookchem [lookchem.com]

A Comprehensive Technical Guide to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol: Synthesis, Commercial Availability, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics, which can lead to improved biological activity and drug-like properties.[1] This guide focuses on a specific fluorinated building block, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (CAS Number: 364-47-6), providing an in-depth analysis of its commercial availability, a proposed synthetic route, and its potential applications in research and drug development. While its 3,5-bis(trifluoromethyl) isomer is a well-documented precursor to the antiemetic drug Aprepitant, the 2,5-isomer represents a less explored yet potentially valuable tool for fine-tuning molecular architectures.[2][3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 364-47-6 | [4] |

| Molecular Formula | C₁₀H₈F₆O | [4] |

| Molecular Weight | 258.16 g/mol | [4] |

| IUPAC Name | 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol | [4] |

| Purity (Typical) | 98% | [4] |

Commercial Availability

1-[2,5-bis(trifluoromethyl)phenyl]ethanol is commercially available from several chemical suppliers, typically synthesized on demand or available in research quantities. The purity of the commercially available compound is generally high, making it suitable for a range of research and development applications.

| Supplier | Purity | Catalog Number |

| Advanced ChemBlocks | 98% | W167750 |

| BLDpharm | >97% | 364-47-6 |

| Fluorochem | Not specified | F791271 |

Proposed Synthesis: A Grignard-Based Approach

While specific literature on the synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is scarce, a reliable synthetic route can be proposed based on the well-established Grignard reaction, a fundamental method for carbon-carbon bond formation.[5] This approach is analogous to the synthesis of similar aryl ethanol derivatives, including the 3,5-bis(trifluoromethyl) isomer.[6][7]

The proposed synthesis involves two key steps:

-

Formation of the Grignard Reagent: 1-Bromo-2,5-bis(trifluoromethyl)benzene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, [2,5-bis(trifluoromethyl)phenyl]magnesium bromide.

-

Reaction with Acetaldehyde: The freshly prepared Grignard reagent is then reacted with acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Bromo-2,5-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Anhydrous THF is added to cover the magnesium, and a small amount of 1-bromo-2,5-bis(trifluoromethyl)benzene is added to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining 1-bromo-2,5-bis(trifluoromethyl)benzene (1.0 equivalent) dissolved in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Acetaldehyde (1.1 equivalents) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

After the addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectroscopic data for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.[8][9]

-

¹H NMR: The spectrum is expected to show a quartet for the methine proton (CH-OH) due to coupling with the methyl protons, and a doublet for the methyl group (CH₃) due to coupling with the methine proton. The aromatic protons will appear as multiplets in the downfield region. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the two trifluoromethyl carbons, the aromatic carbons, the methine carbon, and the methyl carbon. The carbons attached to the trifluoromethyl groups will exhibit quartet splitting due to coupling with the fluorine atoms.

Applications in Research and Drug Development

The unique substitution pattern of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol makes it a potentially valuable building block for the synthesis of novel bioactive molecules. The presence of two trifluoromethyl groups can significantly influence the electronic properties of the phenyl ring and the lipophilicity of the molecule.

Potential as a Chiral Building Block

The hydroxyl group of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol can serve as a handle for further functionalization, and the adjacent benzylic stereocenter makes it a precursor to chiral compounds. Enantiomerically pure forms of this alcohol could be obtained through asymmetric synthesis or chiral resolution, providing access to stereochemically defined drug candidates.

Use in Medicinal Chemistry

The 2,5-bis(trifluoromethyl)phenyl moiety can be incorporated into various molecular scaffolds to probe structure-activity relationships. The steric and electronic effects of this group, which differ from the more commonly used 3,5-isomer, could lead to unique binding interactions with biological targets. Potential therapeutic areas where such fluorinated compounds are of interest include oncology, neuroscience, and infectious diseases.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 4. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 7. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The trifluoromethyl group (-CF3) is a particularly valuable moiety in this regard. This guide focuses on a specific fluorinated building block, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (CAS No. 364-47-6), providing a comprehensive overview of its safe handling, synthesis, and potential applications for professionals in the field of drug development. While its direct applications in marketed drugs are not yet widely documented, its structural motifs are of significant interest in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a substituted aromatic alcohol. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 364-47-6 | [2][3] |

| Molecular Formula | C10H8F6O | [2] |

| Molecular Weight | 258.16 g/mol | [2] |

| Appearance | Not explicitly stated in available resources, but likely a solid or oil at room temperature. | |

| Solubility | Expected to have good solubility in common organic solvents. | |

| Purity | Typically available at 98% purity from commercial suppliers. | [2] |

Safety and Handling: A Proactive Approach

General Hazards of Trifluoromethylated Aromatic Compounds:

-

Toxicity: Fluorinated compounds can exhibit varying degrees of toxicity. The major toxicological target for some fluorine-containing monomers is the kidney.[4] Phenol and its derivatives can be protoplasmic poisons, causing cellular damage.[5] While the acute and chronic toxicity of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is not well-documented, it is prudent to handle it as a potentially toxic substance.

-

Irritation: Aromatic compounds, particularly those with reactive functional groups, can be irritating to the skin, eyes, and respiratory system. The SDS for the related compound 1-[3,5-bis(trifluoromethyl)phenyl]ethanol indicates it causes skin and serious eye irritation.[6]

-

Metabolic Considerations: The metabolic pathways of fluorinated compounds can sometimes lead to the formation of toxic byproducts.[4]

Recommended Personal Protective Equipment (PPE) and Handling Procedures:

A multi-layered approach to personal protection is essential to minimize exposure and ensure a safe working environment.

dot

Caption: Recommended PPE and handling workflow for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.

Step-by-Step Safe Handling Protocol:

-

Engineering Controls: All manipulations of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, including weighing, transferring, and setting up reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

-

Personal Protective Equipment:

-

Wear a flame-resistant laboratory coat.

-

Use chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check the glove manufacturer's compatibility chart).

-

Wear safety goggles with side shields at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

-

Dispensing and Weighing:

-

If the compound is a solid, handle it carefully to avoid generating dust.

-

If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

-

Perform all transfers over a spill tray to contain any accidental drips.

-

-

Reaction Setup and Monitoring:

-

Ensure all glassware is properly clamped and secured.

-

If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

-

Be aware of any potential exotherms, especially when reacting with strong reagents.

-

-

Work-up and Purification:

-

Quench reactions carefully, especially those involving reactive intermediates.

-

Perform extractions and chromatographic separations within the fume hood.

-

-

Waste Disposal:

-

Dispose of all waste materials, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

-

Emergency Procedures:

-

In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

-

In case of inhalation, move to fresh air and seek medical attention.

-

In case of ingestion, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

-

Synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol

Proposed Synthetic Pathway: Grignard Reaction

The most likely synthetic precursor for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is 2,5-bis(trifluoromethyl)benzaldehyde . This aldehyde can be reacted with a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to yield the desired secondary alcohol.

dot

Caption: Proposed synthetic workflow for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol via a Grignard reaction.

General Experimental Protocol (Hypothetical):

Note: This is a generalized protocol and should be optimized and validated in a laboratory setting.

-

Preparation of the Grignard Reagent: If not commercially available, prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with the Aldehyde:

-

Dissolve 2,5-bis(trifluoromethyl)benzaldehyde in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the methylmagnesium bromide solution from the dropping funnel to the aldehyde solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), to afford the pure 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.

-

Analytical Characterization

The structure and purity of the synthesized 1-[2,5-bis(trifluoromethyl)phenyl]ethanol would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbinol carbon, and the methyl carbon. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. For 1-(4-(trifluoromethyl)phenyl)ethan-1-ol, the carbinol carbon appears at approximately 69.8 ppm and the methyl carbon at 25.4 ppm.[7]

-

¹⁹F NMR: Fluorine NMR will provide a clear signal for the two trifluoromethyl groups, which may be distinct due to their different positions on the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound (258.16 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.

Applications in Drug Development: A Forward Look

While specific examples of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol being a key intermediate in the synthesis of a marketed drug are not prominent in the literature, its structural features make it a compound of interest for medicinal chemists. The 3,5-bis(trifluoromethyl)phenyl moiety is a known pharmacophore in several drug candidates and approved drugs. For instance, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[8][9][10]

The 2,5-disubstitution pattern of the target molecule offers a different steric and electronic profile compared to the more commonly used 3,5-isomer. This could lead to:

-

Altered Binding Affinity and Selectivity: The different positioning of the trifluoromethyl groups could influence how a drug candidate interacts with its biological target, potentially leading to improved potency or a more desirable selectivity profile.

-

Modified Pharmacokinetic Properties: The change in the substitution pattern can affect the molecule's lipophilicity, metabolic stability, and other properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Researchers in drug discovery may utilize 1-[2,5-bis(trifluoromethyl)phenyl]ethanol as a starting material or a building block to synthesize novel compounds for a variety of therapeutic targets, including but not limited to:

-

G-protein coupled receptors (GPCRs)

-

Enzyme inhibitors

-

Ion channel modulators

The exploration of this less common isomer could be a fruitful avenue for the development of new chemical entities with improved therapeutic properties.

Conclusion

1-[2,5-bis(trifluoromethyl)phenyl]ethanol represents a valuable, albeit less explored, building block for medicinal chemistry and drug development. Its synthesis is achievable through established organometallic reactions, and its unique substitution pattern offers opportunities for the design of novel therapeutic agents. A thorough understanding of its safe handling is paramount, and the protocols outlined in this guide provide a framework for its responsible use in a research setting. As the quest for new and improved pharmaceuticals continues, the strategic incorporation of such unique fluorinated intermediates will undoubtedly play a crucial role in advancing the field.

References

- CymitQuimica. (n.d.). CAS 395-64-2: 2,5-Bis(trifluoromethyl)benzaldehyde.

- Royal Society of Chemistry. (2021).

- Royal Society of Chemistry. (2014).

- Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Key Pharmaceutical Intermediate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery.

- Fisher Scientific. (2014, April 29). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619).

- PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol.

- National Center for Biotechnology Information. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC.

- Sigma-Aldrich. (2025, April 30).

- CymitQuimica. (2024, December 19).

- Royal Society of Chemistry. (n.d.).

- Advanced ChemBlocks. (n.d.). 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98%.

- LookChem. (n.d.). Cas 225920-05-8,(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

- European Chemicals Agency. (n.d.).

- ResearchGate. (2007, October 5). (PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist.

- Thermo Fisher Scientific. (2025, September 19).

- MDPI. (n.d.).

- ChemicalBook. (2025, July 14). 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE.

- PubMed. (n.d.). Toxicology of fluorine-containing monomers.

- BLDpharm. (n.d.). 364-47-6|1-(2,5-Bis(trifluoromethyl)phenyl)ethanol.

- Oakwood Chemical. (n.d.). 2,5-Bis(trifluoromethyl)benzaldehyde.

- Organic Syntheses. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol.

- Royal Society of Chemistry. (2025, August 25). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science.

- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde.

- Flinn Scientific. (2016, January 28).

- National Center for Biotechnology Information. (2023, March 13). Phenol Toxicity.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]

- 3. 364-47-6|1-(2,5-Bis(trifluoromethyl)phenyl)ethanol|BLD Pharm [bldpharm.com]

- 4. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Applications of Trifluoromethylated Phenyl Ethanols

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into molecular architectures has proven to be a transformative approach in modern chemistry.[1][2] This guide provides a comprehensive technical overview of trifluoromethylated phenyl ethanols, a class of compounds with significant and expanding applications across pharmaceuticals, materials science, and agrochemicals. We will explore the fundamental principles underlying their enhanced properties, detail synthetic methodologies, and present in-depth case studies that highlight their practical utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these fluorinated scaffolds.

The Trifluoromethyl Group: A Paradigm of Molecular Enhancement

The trifluoromethyl group is a powerful modulator of molecular properties due to its unique combination of steric and electronic characteristics.[1] Its inclusion in a phenyl ethanol framework imparts a range of desirable attributes:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2][3] This increased stability often leads to a longer in vivo half-life for drug candidates.[1][2]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1][2]

-

Modulation of Acidity and Basicity: As a potent electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups, influencing a molecule's ionization state and solubility.[1]

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable van der Waals, dipole-dipole, and halogen bonding interactions within the binding pockets of biological targets, leading to enhanced affinity and selectivity.[2]

Synthetic Strategies for Trifluoromethylated Phenyl Ethanols

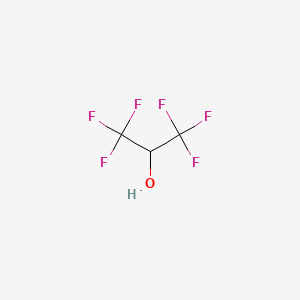

A robust and widely employed method for the synthesis of trifluoromethylated phenyl ethanols is the nucleophilic trifluoromethylation of the corresponding acetophenone precursor using the Ruppert-Prakash reagent (TMSCF3).[4][5]

Reaction Mechanism and Workflow

The reaction proceeds via an anionic chain mechanism initiated by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[4] The initiator activates the TMSCF3 to generate the reactive trifluoromethide anion (CF3-), which then attacks the carbonyl carbon of the acetophenone.[4][5] The resulting alkoxide is subsequently silylated, and a final hydrolysis step yields the desired trifluoromethylated phenyl ethanol.[5]

Figure 1: General experimental workflow for the synthesis of trifluoromethylated phenyl ethanols.

Step-by-Step Experimental Protocol

Materials:

-

Substituted acetophenone (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoromethyltrimethylsilane (TMSCF3) (1.2 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 equiv)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve the substituted acetophenone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add TMSCF3 to the stirred solution.

-

Add the TBAF solution dropwise to initiate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

-

Stir vigorously for 30 minutes to ensure complete desilylation.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery and Medicinal Chemistry

Trifluoromethylated phenyl ethanols are valuable scaffolds in the development of novel therapeutics, particularly for targeting challenging biological systems.

Case Study: RORγt Inhibitors for Autoimmune Diseases

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases.[6][7][8][9][10] Consequently, RORγt has emerged as a promising drug target for the treatment of these conditions.[6][7][8]

Small molecule inhibitors based on the trifluoromethylated phenyl ethanol core have demonstrated significant potential as RORγt modulators. The trifluoromethyl group is often crucial for their inhibitory activity, contributing to enhanced binding affinity within the ligand-binding domain of the receptor.

Figure 2: Signaling pathway illustrating the inhibitory action of trifluoromethylated phenyl ethanols on RORγt.